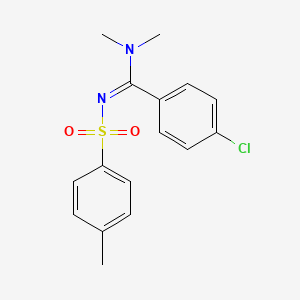

![molecular formula C20H19ClN2O3 B2814571 6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 849134-29-8](/img/structure/B2814571.png)

6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of chromen-2-one, also known as coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of numerous research efforts, including the separation and purification of naturally occurring coumarins from a variety of plants as well as artificial synthesis of coumarin compounds with novel structures and properties .

Molecular Structure Analysis

The compound contains a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring containing one oxygen atom). It also has a phenylpiperazine moiety attached to it. Piperazine rings can occasionally provide unexpected improvements in the bioactivity of the compounds .Applications De Recherche Scientifique

Antimicrobial Activity

6-Chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. A study by Mandala et al. (2013) synthesized compounds related to this chemical and found significant antibacterial and antifungal activity comparable to standard treatments. Their structure was characterized by various spectroscopy methods, and the antimicrobial efficacy was validated through in vitro testing (Mandala et al., 2013). Similarly, El Azab et al. (2014) prepared compounds incorporating this chemical structure and reported remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Sensor Applications

The compound has potential applications as a sensor. Joshi et al. (2016) synthesized a derivative and evaluated its solvatochromic shift and dipole moment, indicating its utility as a sensor for metal ions in aqueous solutions. It demonstrated sensitivity to Fe3+ and Cu2+ ions, which could be significant for environmental monitoring or diagnostic applications (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).

Catalysis

In the field of catalysis, research has shown the utility of related compounds in various synthesis processes. Niknam and Jamali (2012) described the use of a silica-bonded compound for the synthesis of chromene derivatives, demonstrating its efficiency as a recyclable catalyst (Niknam & Jamali, 2012). This highlights the potential of this compound derivatives in green chemistry and sustainable industrial processes.

Anticholinesterase Activity

The compound and its derivatives have also been evaluated for their biological activity, particularly in relation to cholinesterase inhibition. Filippova et al. (2019) synthesized a series of derivatives and studied their inhibitory activity against butyrylcholinesterase, indicating potential applications in the treatment of diseases like Alzheimer's (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Mécanisme D'action

Target of Action

Similar compounds with a phenylpiperazine moiety have been reported to exhibit inhibitory activity against acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Compounds with similar structures have been reported to interact with their targets, such as ache, leading to inhibition of the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action at the synapse.

Biochemical Pathways

By inhibiting ache, the compound could potentially affect cholinergic neurotransmission, which plays a crucial role in memory and cognition .

Result of Action

By inhibiting ache, the compound could potentially enhance cholinergic neurotransmission, which might have implications for cognitive function .

Propriétés

IUPAC Name |

6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c21-17-11-16-14(10-20(25)26-19(16)12-18(17)24)13-22-6-8-23(9-7-22)15-4-2-1-3-5-15/h1-5,10-12,24H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYMGLZIANCHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)

![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)

![1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814499.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)

![2-(2-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2814502.png)

![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)

![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)